Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide
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Overview
Description
Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide typically involves the reaction of 1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with trimethylamine and bromomethane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring
Scientific Research Applications
Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine
- Trimethylammonium bromide
- Various substituted pyrimidines
Uniqueness
What sets Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
102571-44-8 |
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Molecular Formula |
C15H27BrN4O3 |
Molecular Weight |
391.30 g/mol |
IUPAC Name |
[2-[(1-butyl-3,6-dimethyl-2,4-dioxopyrimidin-5-yl)amino]-2-oxoethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C15H26N4O3.BrH/c1-7-8-9-18-11(2)13(14(21)17(3)15(18)22)16-12(20)10-19(4,5)6;/h7-10H2,1-6H3;1H |
InChI Key |
YZTHWXCUFZFJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)C)NC(=O)C[N+](C)(C)C)C.[Br-] |
Origin of Product |
United States |
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